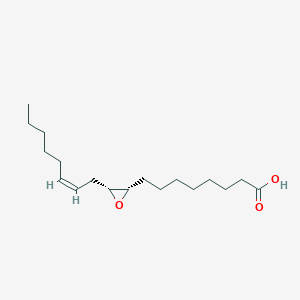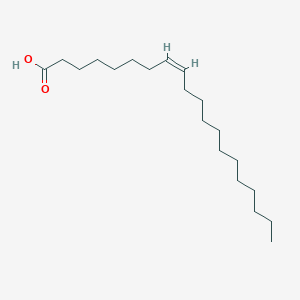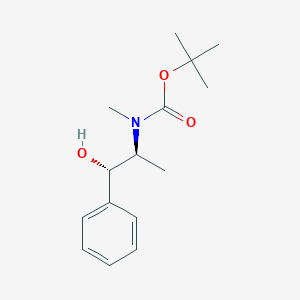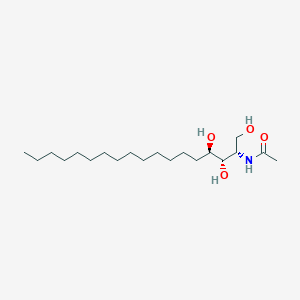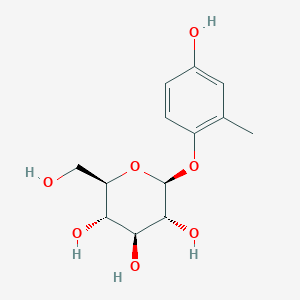
Isohomoarbutin
説明
Isohomoarbutin is a natural product derived from the whole herb of Pyrola rotundifolia . It is a phenolic glycoside and a characteristic component of this genus . It is optically active and is readily hydrolyzed .
Synthesis Analysis
Isohomoarbutin is extracted using RP CC by gradient elution with methanolic water . The hydrolysis capacity of isohomoarbutin enables it to have almost 55 derivatives .Molecular Structure Analysis
The molecular formula of Isohomoarbutin is C13H18O7 . Its molecular weight is 286.28 g/mol . For a detailed molecular structure, you may refer to molecular visualization tools or databases.Physical And Chemical Properties Analysis
Isohomoarbutin is a powder . Its exact physical and chemical properties such as melting point, boiling point, solubility, etc., are not specified in the sources. For detailed properties, you may refer to specific chemical databases or experimental studies.科学的研究の応用
Flavonoid Research : Isohomoarbutin, identified as a compound in "Flavonoids from Pyrola Elliptica," is part of the flavonoid family. This study discovered various flavonoids, including isohomoarbutin, from Pyrola elliptica. The research contributes to understanding the chemical composition and potential applications of these compounds in various fields like biochemistry and pharmacology (Bergeron et al., 1998).
Material Inhomogeneity in Engineering : While not directly related to Isohomoarbutin, studies like "The Pressurized Hollow Cylinder or Disk Problem for Functionally Graded Isotropic Linearly Elastic Materials" and "The Stress Response of Functionally Graded Isotropic Linearly Elastic Rotating Disks" delve into the effects of material inhomogeneity on various responses in engineering materials. These studies provide insights into functionally graded materials (FGMs), which could be relevant for understanding the properties of complex chemical compounds like isohomoarbutin (Horgan & Chan, 1999a); (Horgan & Chan, 1999b).
Nuclear and Isotope Techniques in Nutrition : Research like "Nuclear and Isotopic Techniques for Addressing Nutritional Problems, with Special Reference to Current Applications in Developing Countries" highlights the use of isotopic methods in nutrition research. Although not directly about Isohomoarbutin, understanding the use of isotopes in analyzing nutrient metabolism can be indirectly relevant, especially if isohomoarbutin's effects on nutrition or metabolism are to be studied (Iyengar, 2002).
Isotope Applications in Animal Ecology : The paper "STABLE ISOTOPES IN ANIMAL ECOLOGY: ASSUMPTIONS, CAVEATS, AND A CALL FOR MORE LABORATORY EXPERIMENTS" discusses the use of stable isotope ratios in animal ecology. This methodology, though not specific to isohomoarbutin, is crucial in understanding ecological and physiological processes, which could be applied to studies involving isohomoarbutin in an ecological context (Gannes et al., 1997).
Quality Management in Scientific Research : In "Discussion on Implementing ISO9001 Quality Management Standard in Scientific Research Projects," the focus is on the quality management of scientific research projects. This perspective is relevant for ensuring the quality and reliability of research involving complex compounds like isohomoarbutin (Qi, 2011).
Photography in Chemistry Education : "Contribuições da fotografia científica observatória (FoCO) para o ensino por investigação" explores the use of Scientific Photograph Observatory (SPO) in chemistry education. While not directly linked to isohomoarbutin, the methods discussed could be applicable in educational settings where isohomoarbutin's properties and applications are taught (Cleophas & Cunha, 2020).
Safety And Hazards
特性
IUPAC Name |
(2R,3S,4S,5R,6S)-2-(hydroxymethyl)-6-(4-hydroxy-2-methylphenoxy)oxane-3,4,5-triol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18O7/c1-6-4-7(15)2-3-8(6)19-13-12(18)11(17)10(16)9(5-14)20-13/h2-4,9-18H,5H2,1H3/t9-,10-,11+,12-,13-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XHEKEYHCIIMZRR-UJPOAAIJSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)O)OC2C(C(C(C(O2)CO)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C=CC(=C1)O)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18O7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Isohomoarbutin | |
CAS RN |
25162-30-5 | |
| Record name | Isohomoarbutin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025162305 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



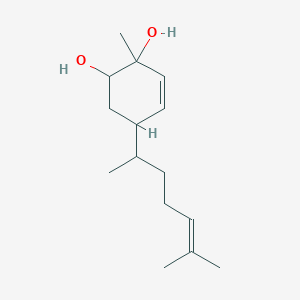
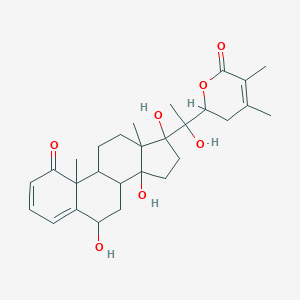
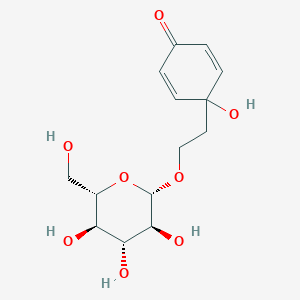
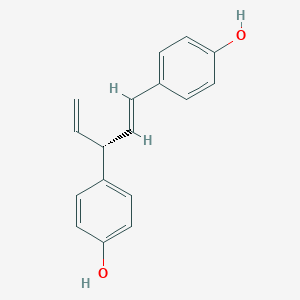
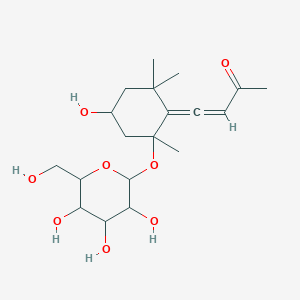
![methyl 3-[(E)-3,4-dimethylpent-2-enoyl]oxy-11,15,16-trihydroxy-9,13-dimethyl-4,10-dioxo-5,18-dioxapentacyclo[12.5.0.01,6.02,17.08,13]nonadeca-8,11-diene-17-carboxylate](/img/structure/B211781.png)
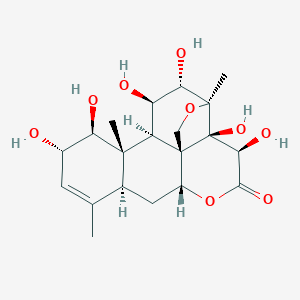
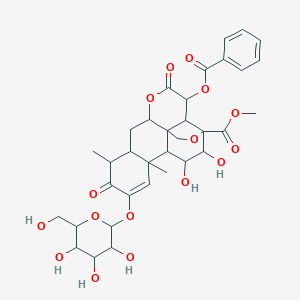
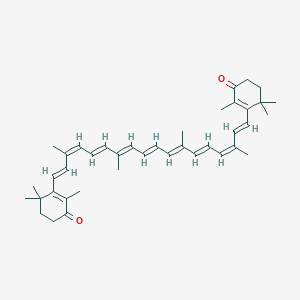
![Pentasodium;2-[6-[bis(carboxylatomethyl)amino]-5-[2-[2-[bis(carboxylatomethyl)amino]-5-methylphenoxy]ethoxy]-1-benzofuran-2-yl]-1,3-oxazole-5-carboxylate](/img/structure/B211903.png)
